

Spiraeoside: A Comprehensive Technical Guide on its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Spiraeoside*

Cat. No.: *B190383*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiraeoside, a naturally occurring flavonoid glycoside, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of **spiraeoside**. Detailed experimental protocols for assessing its antioxidant, anti-inflammatory, and antitumor effects are presented, along with a comprehensive summary of quantitative data. Furthermore, this guide elucidates the molecular mechanisms underlying **spiraeoside's** bioactivities through detailed signaling pathway diagrams, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Identification

Spiraeoside, also known as Quercetin-4'-O-glucoside, is a flavonoid belonging to the flavonol subclass. It consists of a quercetin aglycone backbone to which a glucose molecule is attached at the 4'-hydroxyl group.

Table 1: Chemical Identifiers of **Spiraeoside**

Identifier	Value
IUPAC Name	3,5,7-Trihydroxy-2-(3-hydroxy-4- {[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy}phenyl)-4H-1- benzopyran-4-one[1]
SMILES String	C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3 O2)O)O)O)O)[C@H]4--INVALID-LINK-- CO)O)O">C@@HO[1]
InChI Key	OIUBYZLTFSLSBY-HMGRVEAOSA-N[1]
CAS Number	20229-56-5[1]

Physicochemical Properties

The physicochemical properties of **spiraeoside** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its bioavailability and therapeutic efficacy.

Table 2: Physicochemical Properties of **Spiraeoside**

Property	Value	Source
Molecular Formula	C21H20O12	[1]
Molecular Weight	464.38 g/mol	[1]
Melting Point	209-211 °C	[1]
Boiling Point	835.6 °C at 760 mmHg	[1]
Solubility	Soluble in DMSO and ethanol.	
pKa	Data not readily available in the searched literature.	

Biological Activities and Experimental Protocols

Spiraeoside exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.

Antioxidant Activity

Spiraeoside demonstrates potent antioxidant properties by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

- Reagent Preparation:
 - Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
 - Prepare various concentrations of **spiraeoside** in methanol.
- Assay Procedure:
 - In a 96-well plate, add 100 μ L of different concentrations of **spiraeoside** solution to the wells.
 - Add 100 μ L of the DPPH solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement:
 - Measure the absorbance at 517 nm using a microplate reader.
 - Ascorbic acid or Trolox is typically used as a positive control.
- Calculation:
 - The percentage of radical scavenging activity is calculated using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the **spiraeoside** sample.

- The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Table 3: Antioxidant Activity of **Spiraeoside**

Assay	IC50 Value	Source
DPPH Radical Scavenging	28.51 µg/mL	[2]

Anti-inflammatory Activity

Spiraeoside has been shown to possess anti-inflammatory properties, which can be assessed using the in vitro protein denaturation inhibition assay.

Experimental Protocol: Protein Denaturation Inhibition Assay

- Reagent Preparation:
 - Prepare a 1% aqueous solution of bovine serum albumin (BSA).
 - Prepare various concentrations of **spiraeoside** in a suitable solvent (e.g., phosphate-buffered saline, pH 6.4).
- Assay Procedure:
 - The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of **spiraeoside**.[\[3\]](#)
 - A control group is prepared with distilled water instead of the **spiraeoside** solution.
 - Incubate the mixtures at 37°C for 20 minutes.[\[4\]](#)
 - Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[\[4\]](#)
- Measurement:

- After cooling, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.
- A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.
- Calculation:
 - The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the control, and A_{sample} is the absorbance of the sample.

Antitumor Activity

Spiraeoside has demonstrated cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to evaluate cell viability and the cytotoxic potential of compounds.

Experimental Protocol: MTT Assay for Cell Viability

- Cell Culture:
 - Seed cancer cells (e.g., HeLa cells) in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.[\[5\]](#)
- Treatment:
 - Treat the cells with various concentrations of **spiraeoside** and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition:
 - After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[\[5\]](#)
- Formazan Solubilization:
 - Remove the medium and add 100 μL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

- Measurement:
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculation:
 - Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Table 4: Antitumor Activity of **Spiraeoside**

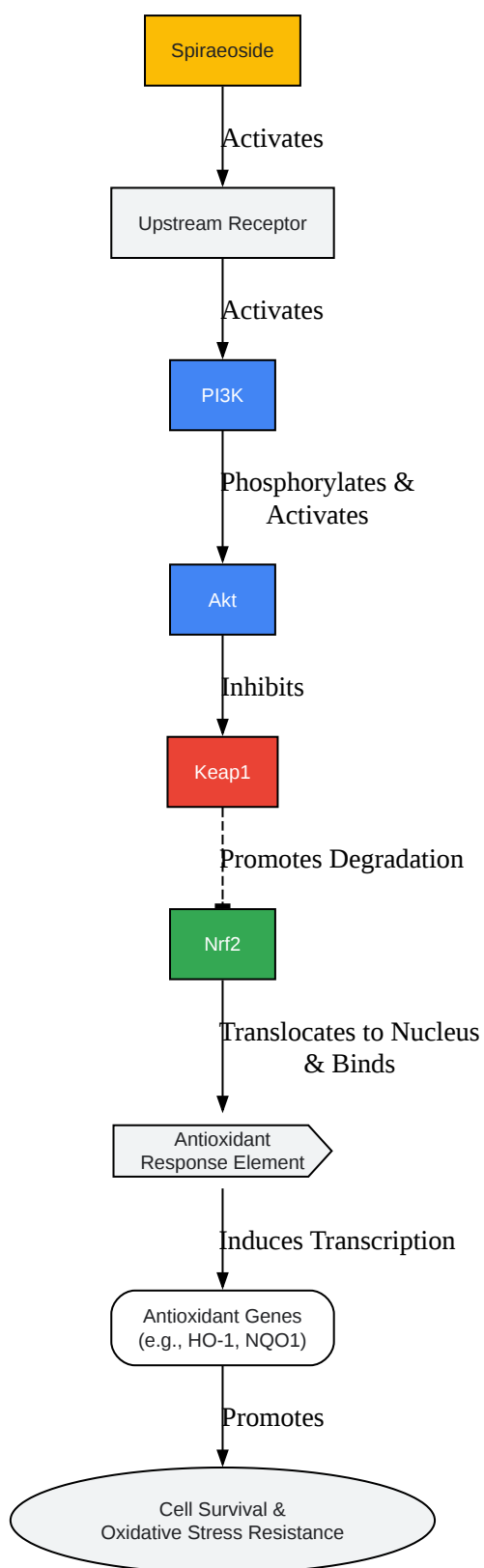
Cell Line	Assay	IC50 Value	Source
HeLa	MTT	A dose of 50 µg/mL exhibited the highest anti-cancer activity.[5]	[5]

Signaling Pathways

Spiraeoside exerts its biological effects by modulating key signaling pathways involved in cellular processes such as oxidative stress response and inflammation.

PI3K/Akt/Nrf2 Signaling Pathway

Spiraeoside has been reported to protect cells from oxidative stress by activating the PI3K/Akt/Nrf2 signaling pathway. This pathway plays a crucial role in the cellular antioxidant defense system.

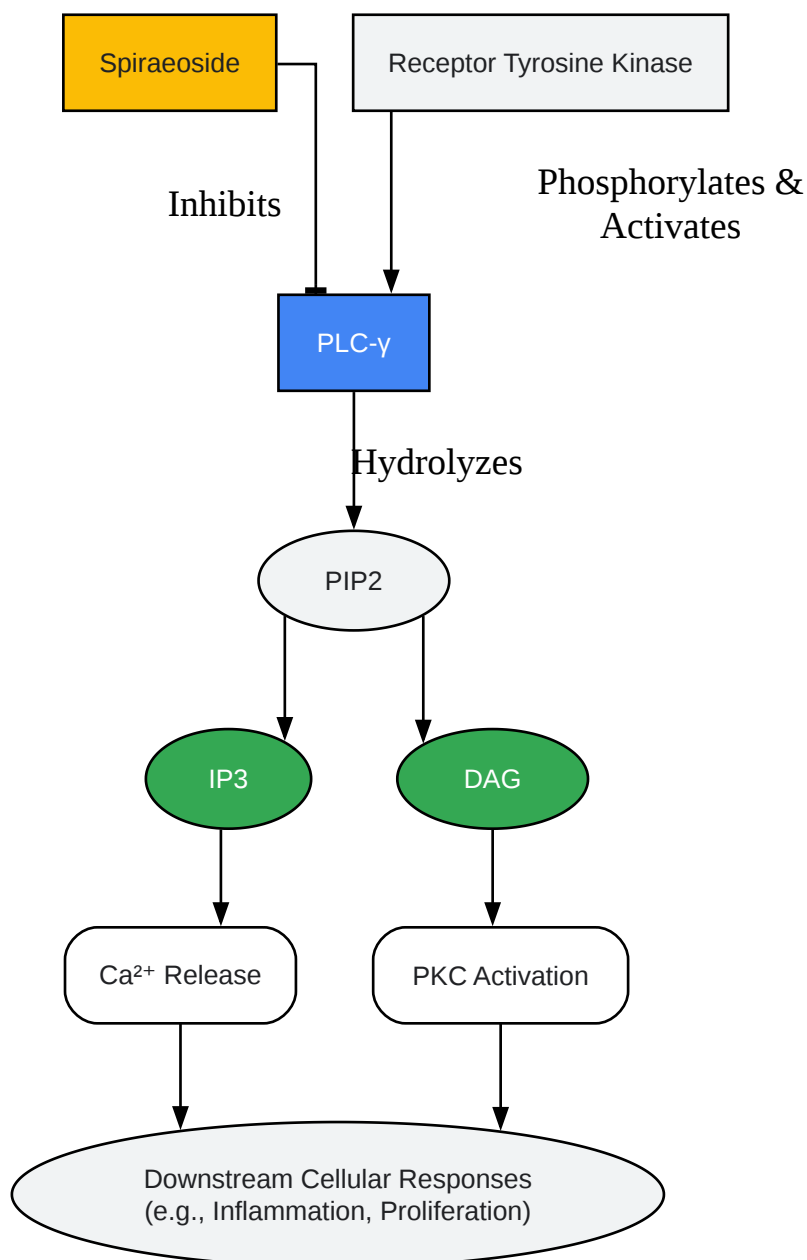


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Caption: **Spiraeoside**-mediated activation of the PI3K/Akt/Nrf2 pathway.

Phospholipase C- γ (PLC- γ) Signaling Pathway

Spiraeoside may also exert its effects by modulating the PLC- γ signaling pathway, which is involved in various cellular processes including inflammation and cell proliferation. The exact mechanism of **spiraeoside**'s interaction with this pathway requires further investigation, but a potential inhibitory role is depicted below.



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Caption: Potential inhibitory effect of **spiraeoside** on the PLC- γ signaling pathway.

Conclusion

Spiraeoside is a promising natural compound with a well-defined chemical structure and a range of beneficial physicochemical and biological properties. Its antioxidant, anti-inflammatory, and antitumor activities, mediated through the modulation of key signaling pathways such as PI3K/Akt/Nrf2, highlight its potential for the development of novel therapeutic agents. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals dedicated to exploring the full therapeutic potential of **spiraeoside**. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

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